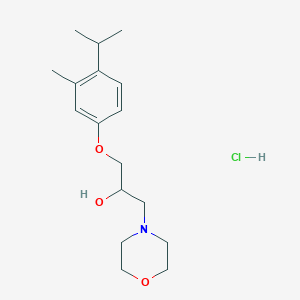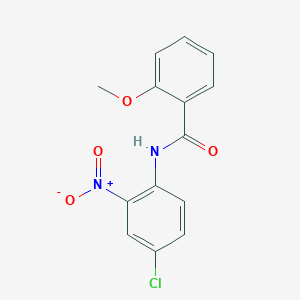
2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine, also known as O-4310, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of phenethylamines and is structurally similar to other compounds such as amphetamines and cathinones. In
作用機序
The exact mechanism of action of 2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine is not fully understood, but it is believed to act as an agonist at TAAR1. Activation of TAAR1 has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine (Xie and Miller, 2008). 2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine has been shown to increase the release of dopamine and norepinephrine in vitro, suggesting that it may have stimulant-like effects (Revel et al., 2012).
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine has been shown to have a variety of biochemical and physiological effects. In addition to its stimulant-like effects on dopamine and norepinephrine release, it has also been shown to have antidepressant-like effects in animal models (Revel et al., 2012). It has also been shown to increase locomotor activity and induce hyperthermia in rats (Glennon et al., 2005). These effects suggest that 2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine may have potential as a therapeutic agent for various neuropsychiatric disorders.
実験室実験の利点と制限
One advantage of using 2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine in lab experiments is its high affinity for TAAR1, which makes it a potentially useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using 2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine is its relatively low potency compared to other TAAR1 agonists (Revel et al., 2012). This may limit its usefulness in certain experiments where higher potency compounds are required.
将来の方向性
There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine. One potential area of study is its potential use as a therapeutic agent for neuropsychiatric disorders such as depression and ADHD. Another potential area of study is its role in modulating the release of other neurotransmitters besides dopamine and norepinephrine. Finally, further research is needed to fully elucidate the mechanism of action of 2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine and its potential as a research tool for studying TAAR1.
Conclusion:
In conclusion, 2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine is a chemical compound that has been studied for its potential use as a research tool in the field of neuroscience. Its high affinity for TAAR1 and stimulant-like effects on dopamine and norepinephrine release make it a potentially useful tool for studying the role of this receptor in various physiological and pathological processes. However, further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
合成法
The synthesis method of 2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine involves the reaction of 2,4-dichlorophenylacetonitrile with 3-methoxybenzylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then reduced with lithium aluminum hydride to yield 2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine. This synthesis method has been described in detail in a scientific publication by Glennon et al. (2005).
科学的研究の応用
2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine has been studied for its potential use as a research tool in the field of neuroscience. Specifically, it has been investigated as a potential ligand for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the brain and plays a role in modulating neurotransmitter release. 2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine has been shown to have high affinity for TAAR1 and to activate the receptor in vitro (Revel et al., 2012). This makes it a potentially useful tool for studying the role of TAAR1 in various physiological and pathological processes.
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c1-20-15-4-2-3-12(9-15)11-19-8-7-13-5-6-14(17)10-16(13)18/h2-6,9-10,19H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUKLRRCJRUYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-N-(3-methoxybenzyl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5204517.png)
![ethyl 4-{[5-(3-bromo-4,5-diethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B5204528.png)
![1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B5204531.png)

![2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5204538.png)






![N-{[(4-methylphenyl)amino]carbonothioyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanamide](/img/structure/B5204587.png)

